GNE-140 racemic

Description

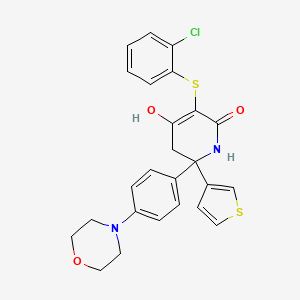

Structure

3D Structure

Properties

IUPAC Name |

5-(2-chlorophenyl)sulfanyl-4-hydroxy-2-(4-morpholin-4-ylphenyl)-2-thiophen-3-yl-1,3-dihydropyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O3S2/c26-20-3-1-2-4-22(20)33-23-21(29)15-25(27-24(23)30,18-9-14-32-16-18)17-5-7-19(8-6-17)28-10-12-31-13-11-28/h1-9,14,16,29H,10-13,15H2,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFXXEIVBZJOAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C3(CC(=C(C(=O)N3)SC4=CC=CC=C4Cl)O)C5=CSC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNE-140 racemic mechanism of action

An In-Depth Technical Guide to the Racemic Mechanism of Action of GNE-140

Abstract

GNE-140 is a potent, racemic small molecule inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. This guide provides a comprehensive technical overview of its mechanism of action, from direct enzymatic inhibition to the resultant cellular phenotypes and the complex mechanisms of resistance. GNE-140, a mixture of (R)- and (S)-enantiomers, primarily targets LDHA and LDHB, with the (R)-enantiomer demonstrating significantly higher potency.[1][2] By inhibiting the conversion of pyruvate to lactate, GNE-140 effectively disrupts the metabolic engine of highly glycolytic cancer cells, leading to reduced proliferation and invasion.[3][4] However, its powerful in vitro activity is challenged by both innate and acquired resistance, primarily through a metabolic shift to oxidative phosphorylation (OXPHOS).[5] Furthermore, despite promising cellular activity, translating this efficacy in vivo has been hindered by pharmacokinetic challenges, including rapid clearance.[6][7] This document details the core mechanism, provides validated experimental protocols to probe its action, and explores the signaling pathways governing resistance, offering a complete picture for researchers in oncology and drug development.

Introduction to GNE-140: Targeting the Warburg Effect

Cancer cells frequently exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This process, characterized by high glucose uptake and lactate production even in the presence of oxygen, is a cornerstone of cancer metabolism, providing the necessary building blocks for rapid cell proliferation. Lactate dehydrogenase A (LDHA) is the pivotal enzyme in this pathway, catalyzing the final step of anaerobic glycolysis: the conversion of pyruvate to lactate. Its upregulation is a hallmark of numerous aggressive tumors, making it a prime therapeutic target.

GNE-140 was developed as a potent inhibitor of LDH to exploit this metabolic vulnerability.[4] It is a racemic compound, meaning it is composed of an equal mixture of two non-superimposable mirror-image isomers, or enantiomers: (R)-GNE-140 and (S)-GNE-140.[3] As this guide will detail, the biological activity of GNE-140 is predominantly driven by one of these enantiomers, highlighting the importance of stereochemistry in its mechanism of action.

Core Mechanism of Action: Stereospecific Inhibition of Lactate Dehydrogenase

The primary mechanism of action of GNE-140 is the direct, competitive inhibition of lactate dehydrogenase isoforms. It occupies the catalytic site of the enzyme, in proximity to the binding pocket of the cofactor NADH, thereby blocking access for its substrate, pyruvate.[6] This inhibition effectively halts the regeneration of NAD+ required for sustained high-rate glycolysis.

Molecular Target and Stereospecific Potency

GNE-140 is highly selective for LDH enzymes, demonstrating potent activity against the primary human isoforms LDHA and LDHB.[4] Crucially, the inhibitory activity resides almost entirely within the (R)-enantiomer. Biochemical assays reveal that (R)-GNE-140 is approximately 18-fold more potent than its (S)-enantiomer.[1][2] This stereospecificity is a critical consideration for any research utilizing this compound, as the racemic mixture's effective concentration is driven by the (R)-form.

| Compound | Target | IC50 (nM) | Reference |

| (R)-GNE-140 | LDHA | 3 nM | [1][2][8] |

| (R)-GNE-140 | LDHB | 5 nM | [1][2][8] |

| (S)-GNE-140 | LDHA | ~18x less potent than (R)-form | [1][2][9] |

Biochemical Consequences of LDH Inhibition

By blocking LDH, GNE-140 induces a metabolic bottleneck. The inability to convert pyruvate to lactate leads to a cascade of events:

-

Reduced Lactate Production: The most direct effect is a sharp decrease in lactate secretion, a hallmark of glycolytic tumors.[3]

-

NADH/NAD+ Imbalance: The regeneration of NAD+ from NADH is stalled, disrupting the redox balance of the cell and inhibiting upstream glycolytic enzymes that require NAD+.

-

Metabolic Shunting: Pyruvate that can no longer be converted to lactate may be shunted into the mitochondria for oxidative phosphorylation or other biosynthetic pathways.

Cellular Consequences and Anti-Tumor Activity

The metabolic disruption caused by GNE-140 translates into potent anti-tumor effects in susceptible cancer cells in vitro. The primary cellular outcomes are cytostatic, leading to a halt in cell growth and division.

Inhibition of Proliferation and Invasion

In cancer cell lines that are highly dependent on glycolysis, GNE-140 treatment results in significant growth arrest.[3] Studies have shown that treatment with GNE-140 inhibits the proliferation of a wide range of cancer cells, with particular sensitivity noted in pancreatic and colon cancer lines.[3][4] In addition to its anti-proliferative effects, GNE-140 has been shown to inhibit the motility and invasion of breast cancer cells, suggesting an impact on processes related to metastasis.[3]

| Cell Line | Cancer Type | IC50 (µM) for (R)-GNE-140 | Reference |

| MIA PaCa-2 | Pancreatic | 0.48 µM | [1] |

| A549 | Lung | 0.36 µM | [1] |

| MG-63 | Osteosarcoma | 0.66 µM | [1] |

| Chondrosarcoma (IDH1 mutant) | Bone | 0.8 µM | [2][8] |

| A673 | Ewing's Sarcoma | 2.63 µM | [1] |

Sensitivity and Biomarkers

Sensitivity to GNE-140 correlates strongly with a cell's metabolic profile. Cells with high expression of glycolysis genes are generally more sensitive, while those with a greater reliance on oxidative phosphorylation (OXPHOS) are inherently resistant.[4] This suggests that gene expression signatures related to metabolic pathways could serve as predictive biomarkers for GNE-140 efficacy.

Validating the Mechanism: A Self-Validating Experimental Workflow

To rigorously characterize the mechanism of GNE-140, a logical, multi-step experimental approach is required. The workflow is designed to be self-validating, where results from direct enzyme inhibition assays provide the causal basis for the effects observed in cellular assays.

Protocol: In Vitro LDH Enzyme Inhibition Assay

-

Rationale: To directly measure the potency (IC50) of GNE-140 against purified LDH enzyme. This assay confirms the primary molecular interaction. The protocol is based on monitoring the decrease in NADH fluorescence as it is converted to NAD+.[6]

-

Methodology:

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Create a serial dilution of GNE-140 (racemic, R-, and S-forms separately for comparison) in DMSO, then dilute into the reaction buffer.

-

In a 96-well black plate, add purified human LDHA or LDHB enzyme and NADH to each well.

-

Add the diluted GNE-140 or DMSO vehicle control to the appropriate wells.

-

Incubate the plate for 10-15 minutes at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the substrate, pyruvate.

-

Immediately measure the fluorescence (Excitation: ~340 nm, Emission: ~460 nm) kinetically for 5-10 minutes.

-

Calculate the rate (slope) of the reaction for each concentration.

-

Normalize the rates to the DMSO control and plot against compound concentration to determine the IC50 value.

-

Protocol: Cellular Lactate Production Assay

-

Rationale: To confirm that GNE-140 engages its target in a cellular context and produces the expected biochemical outcome: reduced lactate.

-

Methodology:

-

Seed a glycolytically active cancer cell line (e.g., MIA PaCa-2) in a 96-well plate and allow cells to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of GNE-140. Include an untreated control.

-

Incubate for a defined period (e.g., 8-24 hours).

-

Collect the cell culture supernatant from each well.

-

Measure the lactate concentration in the supernatant using a commercially available colorimetric or fluorometric lactate assay kit, following the manufacturer's instructions.

-

In parallel, measure cell viability in the plate (e.g., using CellTiter-Glo) to normalize lactate production to cell number.

-

Plot normalized lactate levels against GNE-140 concentration to determine the dose-dependent inhibition of lactate production.

-

Mechanisms of Resistance to GNE-140

A significant challenge for LDH inhibitors is the metabolic plasticity of cancer cells, which allows them to evade the effects of glycolysis inhibition.

Innate and Acquired Resistance via OXPHOS

Tumor cells that primarily rely on oxidative phosphorylation (OXPHOS) for their energy needs are inherently resistant to GNE-140.[5] More importantly, glycolytic cells can acquire resistance during long-term treatment.[4] This acquired resistance is driven by a metabolic switch from glycolysis to OXPHOS. The key signaling pathway responsible for this adaptation is the AMPK-mTOR-S6K axis.[5] Inhibition of LDHA creates cellular stress (e.g., altered AMP/ATP ratio), which activates AMP-activated protein kinase (AMPK). Activated AMPK promotes mitochondrial biogenesis and function, effectively rerouting the cell's metabolism to rely on OXPHOS for survival.[4][5]

This finding provides a clear rationale for combination therapies. Co-administering GNE-140 with an OXPHOS inhibitor (like phenformin) or an inhibitor of the AMPK pathway can re-sensitize resistant cells and prevent the emergence of acquired resistance.[5]

The Challenge of In Vivo Translation

Despite demonstrating high potency in biochemical and cellular assays, GNE-140 has largely failed to produce significant anti-tumor efficacy in in vivo models.[7] Even at high oral doses (e.g., 400 mg/kg in a MIA PaCa-2 xenograft model), it did not show significant activity.[7] While the (R)-enantiomer exhibits good oral bioavailability in mice, the overall compound is believed to suffer from poor pharmacokinetic properties, such as rapid clearance, which prevents sustained target engagement at effective concentrations in the tumor.[6][8] This disconnect between in vitro potency and in vivo efficacy is a critical hurdle and underscores the need for further medicinal chemistry optimization to develop LDH inhibitors with more favorable drug-like properties.

Conclusion

GNE-140 is a valuable chemical probe that has significantly advanced our understanding of the therapeutic potential and challenges of targeting cancer metabolism. As a racemic mixture, its potent inhibitory effect on LDHA and LDHB is driven by the (R)-enantiomer, leading to the effective shutdown of glycolysis and proliferation in susceptible cancer cells in vitro. The primary liabilities of GNE-140 are the metabolic plasticity of cancer cells, which can evade inhibition by upregulating oxidative phosphorylation via an AMPK-dependent pathway, and its poor pharmacokinetic profile, which limits its in vivo efficacy. Future research in this area should focus on developing next-generation LDH inhibitors with improved metabolic stability and pharmacokinetic properties, and on rationally designed combination strategies that co-target glycolysis and the OXPHOS resistance pathway.

References

-

Al-Sanea, M. M., et al. (2023). The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate. Oncology Reports. [Link]

-

Prajapati, K. F., et al. (2023). Synthesis and biological characterization of an orally bioavailable lactate dehydrogenase-A inhibitor against pancreatic cancer. European Journal of Medicinal Chemistry. [Link]

-

Li, Y., et al. (2021). Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation. Cancer Communications. [Link]

-

BioWorld. (2014). Genentech LDH-A inhibitor targets glycolysis in tumors. Retrieved January 25, 2026, from [Link]

-

Boudreau, A., et al. (2016). Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition. Nature Chemical Biology. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological characterization of an orally bioavailable lactate dehydrogenase-A inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (R)-GNE-140 | Dehydrogenase | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

Introduction: Re-evaluating Cancer Metabolism with LDHA Inhibition

An In-Depth Technical Guide to GNE-140 and the Racemic Inhibition of Lactate Dehydrogenase A (LDHA)

For decades, the field of oncology has recognized the unique metabolic phenotype of cancer cells, famously termed the "Warburg effect." This phenomenon describes the tendency of tumor cells to favor aerobic glycolysis—converting glucose to lactate even in the presence of oxygen—over the more energy-efficient oxidative phosphorylation pathway.[1] This metabolic reprogramming is not a passive byproduct of malignancy but an active, orchestrated process that provides the necessary biosynthetic precursors for rapid cell proliferation and creates an acidic, immunosuppressive tumor microenvironment.[2]

At the heart of this metabolic switch lies Lactate Dehydrogenase A (LDHA), the enzyme responsible for the final, critical step of aerobic glycolysis: the conversion of pyruvate to lactate, which simultaneously regenerates the NAD+ required for upstream glycolytic reactions.[3] The overexpression of LDHA is a hallmark of numerous cancers and is frequently associated with poor prognosis, making it a compelling therapeutic target.[3]

This guide provides an in-depth technical exploration of GNE-140, a potent small-molecule inhibitor of LDHA. We will dissect its racemic nature, delineate its molecular and cellular inhibition pathways, address the critical challenge of metabolic plasticity and resistance, and provide validated experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage LDHA inhibition as a therapeutic strategy.

GNE-140: A Potent Racemic Inhibitor with Stereospecific Activity

GNE-140 is a racemate, a 1:1 mixture of its (R) and (S) enantiomers.[4] While the compound as a whole is a powerful inhibitor of LDHA, a crucial aspect of its pharmacology is the stereospecificity of its activity. The (R)-enantiomer, (R)-GNE-140, is the primary driver of the inhibitory effect.

Biochemical assays have demonstrated that (R)-GNE-140 is approximately 18-fold more potent than its (S)-enantiomer.[5][6] This significant difference in potency underscores the importance of the specific three-dimensional conformation of the inhibitor for optimal binding to the LDHA active site. GNE-140 also exhibits potent activity against the LDHB isoform, which is an important consideration for its overall biological effect.

| Compound | Target | Biochemical IC₅₀ | Notes |

| (R)-GNE-140 | LDHA | ~3 nM | The highly active enantiomer.[7] |

| LDHB | ~5 nM | Potent inhibition of the B isoform.[7] | |

| Racemic GNE-140 | LDHA | ~3 nM | Potency driven by the R-enantiomer.[2] |

Table 1: Biochemical Potency of GNE-140 and its (R)-enantiomer.

The Core Mechanism: Interruption of the Glycolytic Cycle

LDHA catalyzes the reversible conversion of pyruvate to lactate, using NADH as a cofactor, thereby regenerating NAD+. This NAD+ is essential for the activity of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) further upstream in the glycolytic pathway. By inhibiting LDHA, GNE-140 triggers a cascade of metabolic consequences.

GNE-140 binds to the LDHA active site, doing so cooperatively with the cofactor NADH.[8] This prevents the binding of the substrate, pyruvate, and halts the catalytic reaction.[1] The immediate consequence is a sharp decrease in lactate production and an accumulation of pyruvate.

Caption: GNE-140 directly inhibits the LDHA-mediated conversion of pyruvate to lactate.

Cellular Consequences of LDHA Blockade

The direct inhibition of LDHA by GNE-140 sets off a chain reaction within the cell, fundamentally altering its metabolic and redox state.

-

Redox Imbalance: The most immediate effect is the disruption of the NAD+/NADH ratio. With the LDHA-mediated regeneration of NAD+ blocked, the cellular pool of free NAD+ decreases while NADH increases.[9]

-

Glycolytic Feedback Inhibition: The depletion of NAD+ directly inhibits the activity of GAPDH, an enzyme crucial for an earlier step in glycolysis that requires NAD+ as a cofactor. This creates a bottleneck, leading to the disruption of glycolytic flux and an accumulation of upstream glycolytic intermediates.[9]

-

Metabolic Reprogramming: The buildup of pyruvate forces the cell to redirect it away from lactate production and towards the mitochondria for entry into the Tricarboxylic Acid (TCA) cycle. However, this switch is not always sufficient to compensate for the glycolytic disruption.

-

Cellular Fate: In cancer cells that are highly dependent on glycolysis for energy and survival, the sustained inhibition of LDHA by GNE-140 leads to a state of metabolic crisis. This manifests as growth arrest and, in sensitive cell lines, apoptosis.[4][10] Treatment with GNE-140 has been shown to inhibit the proliferation of various cancer cell lines, including breast and pancreatic cancer.[4] It can also lead to an increase in reactive oxygen species (ROS), contributing to cellular stress.[11]

Caption: The downstream cellular effects resulting from GNE-140-mediated LDHA inhibition.

Overcoming Resistance: The Challenge of Metabolic Plasticity

Despite the high potency of GNE-140 in biochemical and cellular assays, its in vivo efficacy has been limited in some tumor models.[2][12] This discrepancy is largely attributable to the remarkable metabolic plasticity of cancer cells.

-

Innate Resistance: Tumors that are not heavily reliant on glycolysis and instead primarily use mitochondrial oxidative phosphorylation (OXPHOS) for energy production show inherent resistance to LDHA inhibitors like GNE-140.[10]

-

Acquired Resistance: Upon sustained treatment with GNE-140, initially sensitive glycolytic cells can acquire resistance by upregulating OXPHOS. This metabolic reprogramming is often driven by the activation of the AMPK-mTOR-S6K signaling pathway.[10]

This understanding of resistance mechanisms provides a clear rationale for combination therapies. By simultaneously blocking both glycolysis (with GNE-140) and OXPHOS (e.g., with the mitochondrial complex I inhibitor phenformin), it is possible to create a metabolic trap that even plastic tumor cells cannot easily escape. This dual blockade has been shown to re-sensitize resistant cells to GNE-140.[10]

Caption: Combination therapy blocking glycolysis and OXPHOS to overcome resistance.

Experimental Protocols for Characterizing GNE-140 Activity

A multi-tiered approach is required to fully characterize the activity of an LDHA inhibitor like GNE-140, progressing from biochemical validation to cellular and in vivo models.

Sources

- 1. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]

- 2. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of human lactate dehydrogenase a inhibitors: high-throughput screening, molecular dynamics simulation and enzyme activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medkoo.com [medkoo.com]

- 8. Structural Evidence for Isoform-Selective Allosteric Inhibition of Lactate Dehydrogenase A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Visualizing the effects of Lactate Dehydrogenase (LDH) inhibition and LDH-A genetic ablation in breast and lung cancer with hyperpolarized pyruvate NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological characterization of an orally bioavailable lactate dehydrogenase-A inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

GNE-140 Racemic Structure-Activity Relationship: A Deep Dive into Stereochemistry and Biological Activity

Introduction: The Significance of Chirality in LDH Inhibition

GNE-140 has emerged as a potent inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1][2] Its role in cancer metabolism has made it an attractive target for therapeutic intervention. GNE-140 exists as a racemic mixture, comprising the (R) and (S) enantiomers.[2][3] This guide provides an in-depth technical exploration of the structure-activity relationship (SAR) of racemic GNE-140, with a particular focus on the profound impact of stereochemistry on its biological activity. For researchers and drug development professionals, understanding this relationship is paramount for the rational design of next-generation LDH inhibitors with improved potency and pharmacokinetic profiles.

The Chiral Center: A Decisive Factor in Potency

The central tenet of the GNE-140 SAR lies in the differential activity of its enantiomers. The (R)-enantiomer, (R)-GNE-140, is a highly potent inhibitor of both LDHA and LDHB isoforms, with IC50 values in the low nanomolar range.[4][5] In stark contrast, the (S)-enantiomer, (S)-GNE-140, is significantly less active, with reports indicating it to be approximately 18-fold less potent than its (R)-counterpart.[4][6] This dramatic difference underscores the critical importance of the three-dimensional arrangement of substituents around the chiral center for effective binding to the LDH active site.

Quantitative Analysis of Enantiomeric Potency

| Enantiomer | Target | IC50 (nM) | Relative Potency |

| (R)-GNE-140 | LDHA | 3 | ~18x more potent |

| (R)-GNE-140 | LDHB | 5 | |

| (S)-GNE-140 | LDHA | ~54 (estimated) |

Table 1: Comparison of the inhibitory potency of (R)-GNE-140 and (S)-GNE-140 against LDH isoforms. Data compiled from multiple sources.[4][5]

Structural Basis of Inhibition and SAR of Analogs

The potent inhibitory activity of GNE-140 is attributed to its ability to bind to the active site of LDH, in a manner that is cooperative with the binding of the NADH cofactor.[6][7] Structural studies have provided insights into the key interactions between GNE-140 and the enzyme.

Recent research has focused on simplifying the complex structure of GNE-140 to improve its pharmacokinetic properties while retaining potent LDH inhibition. A study exploring analogs with pyrimidone, pyranone, or pyridone cores revealed that compounds with a pyridone core exhibited the most promising anti-LDHA activity.[8][9] Notably, a pyridone-bearing analog, compound 1c , demonstrated significant selective inhibition of LDHA over LDHB.[8] This highlights the importance of the core scaffold in determining both potency and selectivity.

Mechanism of Action: Disrupting the Warburg Effect

GNE-140 exerts its anticancer effects by inhibiting the conversion of pyruvate to lactate, a hallmark of the Warburg effect in cancer cells.[2] This leads to a reduction in intracellular lactate levels and a disruption of the metabolic processes that fuel rapid cell proliferation.[1][7] The inhibition of LDH by GNE-140 has been shown to suppress glycolysis and impact cell proliferation, motility, and invasion in various cancer cell lines.[1][3]

Impact on Cellular Signaling Pathways

Beyond its direct metabolic effects, GNE-140 has been shown to modulate key cellular signaling pathways. Treatment with GNE-140 can lead to the inhibition of p38 MAPK and Akt phosphorylation.[3] Furthermore, acquired resistance to GNE-140 has been linked to the activation of the AMPK-mTOR-S6K signaling pathway, which promotes a shift towards oxidative phosphorylation.[10][11]

Caption: Signaling pathways affected by GNE-140.

Experimental Protocols

Synthesis of Racemic GNE-140 (Generalized)

Caption: Generalized workflow for the synthesis of racemic GNE-140.

Step-by-Step Methodology:

-

Reaction Setup: Combine equimolar amounts of a suitable aldehyde, a β-ketoester, and an amine source in an appropriate solvent (e.g., ethanol, methanol).

-

Reaction Conditions: Heat the reaction mixture under reflux for a specified period (typically several hours to overnight). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the racemic dihydropyridone core.

-

Further Modifications (if necessary): Perform any subsequent chemical transformations to introduce the final substituents present in the GNE-140 structure.

-

Final Purification: Purify the final racemic product by recrystallization or column chromatography to obtain racemic GNE-140.

Chiral HPLC Separation of GNE-140 Enantiomers (Generalized)

The separation of GNE-140 enantiomers is typically achieved using chiral High-Performance Liquid Chromatography (HPLC). The choice of the chiral stationary phase (CSP) is critical for achieving baseline separation. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often effective for separating a wide range of chiral compounds.

Step-by-Step Methodology:

-

Column Selection: Screen various chiral columns (e.g., CHIRALPAK® series) to identify a suitable stationary phase that provides enantiomeric separation.

-

Mobile Phase Optimization:

-

Start with a standard mobile phase, such as a mixture of n-hexane and isopropanol for normal-phase chromatography.

-

Systematically vary the ratio of the solvents to optimize the resolution and retention times of the enantiomers.

-

Small amounts of additives, such as trifluoroacetic acid or diethylamine, may be added to the mobile phase to improve peak shape and resolution.

-

-

Chromatographic Conditions:

-

Flow Rate: Typically set between 0.5 and 1.5 mL/min.

-

Temperature: Maintain a constant column temperature (e.g., 25 °C) to ensure reproducibility.

-

Detection: Use a UV detector at a wavelength where GNE-140 exhibits strong absorbance.

-

-

Injection and Data Analysis:

-

Dissolve the racemic GNE-140 in the mobile phase and inject a small volume onto the column.

-

Integrate the peak areas of the two enantiomers to determine their relative proportions and enantiomeric excess.

-

LDH Enzyme Inhibition Assay (Generalized)

The inhibitory activity of GNE-140 on LDH is determined by monitoring the decrease in NADH concentration, which absorbs light at 340 nm. The assay measures the rate of NADH oxidation in the presence of pyruvate and the inhibitor.

Caption: Workflow for the LDH enzyme inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 7.4).

-

Prepare stock solutions of NADH, sodium pyruvate, and purified LDH enzyme in the assay buffer.

-

Prepare a stock solution of GNE-140 in DMSO and create serial dilutions.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, NADH solution, and the desired concentration of GNE-140 (or DMSO for the control).

-

Add the LDH enzyme solution to each well to initiate the reaction.

-

Incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes).

-

Add the pyruvate solution to all wells to start the enzymatic reaction.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the initial velocity (rate of NADH consumption) for each concentration of GNE-140.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

In Vivo Challenges and Future Directions

Despite its high in vitro potency, GNE-140 has demonstrated poor in vivo efficacy, primarily due to unfavorable pharmacokinetic properties such as rapid clearance.[10][11] This has limited its clinical development and spurred efforts to identify analogs with improved metabolic stability and oral bioavailability. The simplification of the GNE-140 structure, as seen in the development of pyridone-based analogs, represents a promising strategy to overcome these limitations. Future research will likely focus on optimizing the pharmacokinetic profiles of these simplified scaffolds while maintaining or enhancing their potent and selective LDH inhibition.

Conclusion

The racemic nature of GNE-140 presents a compelling case study in the importance of stereochemistry in drug design. The significantly higher potency of the (R)-enantiomer provides a clear directive for the development of stereochemically pure LDH inhibitors. While GNE-140 itself faces challenges in clinical translation due to its pharmacokinetic profile, the wealth of SAR data generated from its analogs provides a solid foundation for the design of new and improved LDH inhibitors. A thorough understanding of the structural requirements for potent and selective LDH inhibition, coupled with a focus on optimizing drug-like properties, will be essential for the successful development of novel cancer therapeutics targeting the Warburg effect.

References

- Abdel-Wahab, O. et al. (2023).

- Boudreau, A. et al. (2016). Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition.

- Di Francesco, M. E. et al. (2022). Synthesis and biological characterization of an orally bioavailable lactate dehydrogenase-A inhibitor against pancreatic cancer. European Journal of Medicinal Chemistry, 243, 114777.

- Feng, Y. et al. (2022). Structure simplification of GNE-140 and discovery of a pyridone based analogue as a potential lead for hLDHA inhibitors. Bioorganic & Medicinal Chemistry Letters, 74, 128913.

- Granchi, C. et al. (2020). Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation. Journal for ImmunoTherapy of Cancer, 8(2), e001005.

-

Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]

- Rai, G. et al. (2017). Discovery of Potent, Selective, and Cell-Active Inhibitors of Lactate Dehydrogenase (LDH). Journal of Medicinal Chemistry, 60(22), 9184-9204.

-

Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

-

OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [https://opsdiagnostics.com/notes/ran/LDH Assay Protocol.pdf]([Link] Assay Protocol.pdf)

-

Bio-protocol. (2017). Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures. Retrieved from [Link]

- Rai, G. et al. (2020). Pyrazole-Based Lactate Dehydrogenase (LDH) Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. Journal of Medicinal Chemistry, 63(20), 11699-11726.

Sources

- 1. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hplc.eu [hplc.eu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Elucidating the kinetic and thermodynamic insight into regulation of glycolysis by lactate dehydrogenase and its impact on tricarboxylic acid cycle and oxidative phosphorylation in cancer cells | bioRxiv [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Genetic and Drug Inhibition of LDH-A: Effects on Murine Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological characterization of an orally bioavailable lactate dehydrogenase-A inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

GNE-140: A Technical Guide to the Discovery, Synthesis, and Application of a Potent Lactate Dehydrogenase A Inhibitor

Abstract

This technical guide provides an in-depth exploration of GNE-140, a potent and selective small-molecule inhibitor of Lactate Dehydrogenase A (LDHA). Developed by Genentech, GNE-140 has emerged as a critical chemical probe for investigating the role of altered glucose metabolism in cancer, famously known as the Warburg effect. This document details the discovery of GNE-140 through a high-throughput screening campaign, the intricacies of its chemical synthesis, its comprehensive in vitro and cellular characterization, and its mechanism of action. We will delve into the specific experimental protocols that underpin these findings, offering researchers a practical guide to utilizing GNE-140 in their own investigations into cancer metabolism and drug development.

Introduction: Targeting the Warburg Effect with LDHA Inhibition

Cancer cells exhibit a profound metabolic reprogramming, characterized by a preference for aerobic glycolysis over oxidative phosphorylation, even in the presence of ample oxygen. This phenomenon, first observed by Otto Warburg in the 1920s, results in the increased conversion of glucose to lactate. Lactate Dehydrogenase A (LDHA), the enzyme responsible for the conversion of pyruvate to lactate, plays a pivotal role in sustaining this high glycolytic rate. The upregulation of LDHA in a wide range of tumors has identified it as a compelling therapeutic target. Inhibition of LDHA is hypothesized to disrupt cancer cell metabolism, leading to decreased proliferation and survival. GNE-140 was developed as a potent and selective tool to probe the therapeutic potential of LDHA inhibition.

The Discovery of GNE-140: From High-Throughput Screening to a Potent Chemical Probe

The journey to identify GNE-140 began with a large-scale high-throughput screening (HTS) of Genentech's extensive compound library. The primary goal was to identify small molecules that could effectively inhibit the enzymatic activity of LDHA.

High-Throughput Screening (HTS) Campaign

A robust biochemical assay was developed to monitor the LDHA-catalyzed conversion of pyruvate to lactate, coupled with the oxidation of the cofactor NADH to NAD+. The decrease in NADH concentration was monitored by measuring the corresponding decrease in fluorescence. This assay was miniaturized and automated to enable the screening of approximately two million compounds.[1]

The screening cascade was designed to triage initial hits and eliminate compounds with undesirable properties, such as promiscuous inhibitors or those with poor chemical tractability. This rigorous process led to the identification of a promising hit compound with a novel scaffold.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

The initial hit from the HTS campaign served as the starting point for an intensive lead optimization program. Medicinal chemists at Genentech systematically modified the structure of the lead compound to improve its potency, selectivity, and drug-like properties. This iterative process, guided by structure-activity relationship (SAR) studies, involved the synthesis and evaluation of numerous analogs.

Key insights from the SAR studies guided the structural modifications that ultimately led to the discovery of GNE-140. A critical finding was the stereochemical preference for the (R)-enantiomer, which was found to be 18-fold more potent than the (S)-enantiomer.[2] This highlights the specific and chiral nature of the binding interaction with the LDHA active site.

Chemical Synthesis of (R)-GNE-140

The chemical synthesis of (R)-GNE-140 is a multi-step process that requires careful control of stereochemistry. The following is a representative synthetic scheme based on publicly available information and analogous syntheses.

Caption: A generalized workflow for the synthesis of (R)-GNE-140.

Detailed Synthetic Protocol

A detailed, step-by-step synthetic protocol for GNE-140 is proprietary to Genentech and not fully available in the public domain. The following is a generalized procedure based on the synthesis of similar chemical scaffolds and would require optimization.

Step 1: Synthesis of the Core Scaffold. The synthesis would likely begin with commercially available starting materials to construct the central heterocyclic core of GNE-140. This would involve a series of reactions such as condensations, cyclizations, and functional group interconversions.

Step 2: Introduction of Stereocenter. A crucial step is the introduction of the chiral center. This could be achieved through a chiral resolution of a racemic intermediate or via an asymmetric synthesis using a chiral catalyst or auxiliary.

Step 3: Functionalization and Final Assembly. The chiral intermediate would then be further functionalized through a series of coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce the various substituents present in the final GNE-140 molecule.

Step 4: Final Deprotection and Purification. The final step would involve the removal of any protecting groups, followed by purification of the final product, (R)-GNE-140, using techniques such as flash chromatography and/or preparative HPLC. The identity and purity of the final compound would be confirmed by analytical techniques including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro and Cellular Characterization of GNE-140

A comprehensive suite of in vitro and cellular assays was employed to characterize the biological activity of GNE-140.

Biochemical Potency and Selectivity

The inhibitory potency of GNE-140 against LDHA was determined using an enzymatic assay that measures the conversion of pyruvate to lactate. The IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, was determined. (R)-GNE-140 is a highly potent inhibitor of LDHA with an IC50 of 3 nM.[2][3]

To assess the selectivity of GNE-140, its inhibitory activity was also tested against the closely related isoform, LDHB. GNE-140 was found to be a potent inhibitor of LDHB as well, with an IC50 of 5 nM.[2][3] This indicates that GNE-140 is a pan-LDH inhibitor.

| Enzyme | IC50 (nM) |

| LDHA | 3 |

| LDHB | 5 |

Cellular Activity

The ability of GNE-140 to inhibit lactate production in a cellular context was a critical validation of its mechanism of action. In various cancer cell lines, treatment with GNE-140 led to a dose-dependent decrease in extracellular lactate levels.

Furthermore, the anti-proliferative effects of GNE-140 were evaluated across a broad panel of cancer cell lines. GNE-140 was found to inhibit the proliferation of 37 out of 347 cancer cell lines tested with a potency cutoff of 5 µM.[3] Notably, it showed inhibitory effects on two chondrosarcoma cell lines harboring IDH1 mutations with an IC50 of 0.8 µM.[3]

Mechanism of Action: Disrupting the Glycolytic Hub

GNE-140 exerts its biological effects by directly inhibiting the enzymatic activity of LDHA, thereby blocking the conversion of pyruvate to lactate. This disruption has profound consequences for cancer cell metabolism.

Sources

An In-depth Technical Guide on the Racemic Effect of GNE-140 on the Warburg Effect

This guide provides a comprehensive exploration of the racemic nature of GNE-140, a potent lactate dehydrogenase A (LDHA) inhibitor, and its differential impact on the Warburg effect, a hallmark of cancer metabolism. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and metabolic research.

Introduction: The Warburg Effect and the Rationale for Targeting Lactate Dehydrogenase

Cancer cells exhibit a profound metabolic reprogramming, famously characterized by the "Warburg effect." This phenomenon describes the propensity of cancer cells to favor aerobic glycolysis—the conversion of glucose to lactate even in the presence of ample oxygen—over the more energy-efficient process of oxidative phosphorylation.[1] This metabolic shift, while seemingly inefficient in terms of ATP yield per mole of glucose, provides a proliferative advantage by supplying anabolic precursors for biosynthesis and creating an acidic tumor microenvironment that promotes invasion and suppresses immune surveillance.[2]

A pivotal enzyme in the Warburg effect is Lactate Dehydrogenase A (LDHA), which catalyzes the interconversion of pyruvate and lactate with concomitant oxidation/reduction of NADH/NAD+.[3] By regenerating NAD+ from NADH, LDHA sustains a high glycolytic flux. Consequently, inhibiting LDHA presents a compelling therapeutic strategy to disrupt cancer cell metabolism, leading to energy crisis and cell death.

GNE-140 has emerged as a potent, orally bioavailable inhibitor of LDHA.[4] It is a racemic mixture of (R)-GNE-140 and (S)-GNE-140.[3][5] Crucially, the enantiomers of GNE-140 exhibit differential inhibitory activity, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer.[6][7] This stereospecificity underscores the importance of understanding the "racemic effect"—the combined and potentially distinct biological consequences of administering the racemate versus the individual enantiomers.

This guide will dissect the mechanistic underpinnings of GNE-140's action and provide a detailed experimental framework to investigate the nuanced effects of its racemic composition on the Warburg effect.

GNE-140: A Stereospecific Inhibitor of LDHA

GNE-140 is a potent inhibitor of both LDHA and, to a lesser extent, LDHB, with IC50 values in the low nanomolar range.[6] As a racemate, it is composed of an equal mixture of (R)-GNE-140 and (S)-GNE-140.[3][5] Published data indicates that (R)-GNE-140 is approximately 18-fold more potent in inhibiting LDHA than its (S)-counterpart.[6][7] This significant difference in potency highlights the critical role of stereochemistry in the interaction between the inhibitor and the active site of the LDHA enzyme.

The differential activity of the enantiomers necessitates a thorough investigation into whether the racemic mixture exhibits synergistic, additive, or even antagonistic effects compared to the pure, more active (R)-enantiomer. Furthermore, understanding the metabolic fate and potential off-target effects of the less active (S)-enantiomer is crucial for a complete preclinical assessment.

Hypothesized Differential Effects of GNE-140 Racemate and Enantiomers

The primary hypothesis is that the anti-Warburg effect of racemic GNE-140 is predominantly driven by the (R)-enantiomer. However, the (S)-enantiomer, while less potent against LDHA, may still possess biological activity, potentially contributing to off-target effects or influencing the pharmacokinetics of the (R)-enantiomer. A comprehensive evaluation should therefore compare the effects of the racemate, the pure (R)-enantiomer, and the pure (S)-enantiomer across a range of metabolic and cellular assays.

Experimental Framework for Assessing the Racemic Effect of GNE-140 on the Warburg Effect

To rigorously evaluate the differential effects of racemic GNE-140 and its individual enantiomers on the Warburg effect, a multi-pronged experimental approach is essential. This framework encompasses the assessment of key metabolic parameters that are hallmarks of aerobic glycolysis.

Key Metabolic Readouts:

-

Lactate Production: Directly measures the end-product of the Warburg effect.

-

Glucose Uptake: Quantifies the initial and often rate-limiting step of glycolysis.

-

Extracellular Acidification Rate (ECAR): A real-time measure of the rate of glycolysis.

The following sections provide detailed, step-by-step protocols for each of these key assays, designed to be self-validating and to provide robust, quantitative data.

Experimental Protocols

Protocol 1: Lactate Production Assay

This protocol details the colorimetric measurement of lactate secreted by cancer cells into the culture medium following treatment with racemic GNE-140, (R)-GNE-140, and (S)-GNE-140.

Materials:

-

Cancer cell line exhibiting a strong Warburg phenotype (e.g., MDA-MB-231, A549)

-

Complete cell culture medium

-

Racemic GNE-140, (R)-GNE-140, (S)-GNE-140 (stock solutions in DMSO)

-

Lactate Assay Kit (Colorimetric)

-

96-well clear flat-bottom plates

-

Plate reader capable of measuring absorbance at the appropriate wavelength for the chosen kit

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate overnight at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of racemic GNE-140, (R)-GNE-140, and (S)-GNE-140 in complete culture medium. Include a vehicle control (DMSO) and a positive control (e.g., another known LDHA inhibitor like oxamate).

-

Remove the existing medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Sample Collection: After incubation, carefully collect 50 µL of the conditioned medium from each well and transfer to a new 96-well plate.

-

Lactate Measurement: Follow the manufacturer's instructions for the Lactate Assay Kit. This typically involves adding a reaction mixture to the collected medium and incubating for a specified time.

-

Data Acquisition: Measure the absorbance at the recommended wavelength using a plate reader.

-

Data Analysis: Calculate the lactate concentration in each sample based on a standard curve. Normalize the lactate concentration to the cell number or protein concentration in each well to account for differences in cell proliferation.

Protocol 2: Glucose Uptake Assay

This protocol describes the measurement of glucose uptake using a fluorescently labeled glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), or a colorimetric assay based on the detection of 2-deoxyglucose-6-phosphate (2DG6P).[8][9]

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

Racemic GNE-140, (R)-GNE-140, (S)-GNE-140

-

Glucose Uptake Assay Kit (Fluorescent or Colorimetric)

-

96-well black or clear flat-bottom plates (depending on the assay kit)

-

Fluorescence or absorbance plate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.

-

Glucose Starvation (Optional but Recommended): After the initial treatment period, aspirate the medium and wash the cells with warm PBS. Add glucose-free medium and incubate for 1-2 hours to enhance the signal.

-

Glucose Analog Incubation: Prepare the glucose analog solution according to the kit manufacturer's instructions. Add the solution to each well and incubate for the recommended time (typically 15-60 minutes).

-

Termination and Lysis: Stop the glucose uptake by washing the cells with cold PBS. Lyse the cells using the buffer provided in the kit.

-

Detection: For fluorescent assays, measure the fluorescence intensity. For colorimetric assays, perform the enzymatic reaction as described in the kit protocol and measure the absorbance.

-

Data Analysis: Quantify the glucose uptake based on a standard curve and normalize to cell number or protein content.

Protocol 3: Extracellular Acidification Rate (ECAR) Assay

This protocol outlines the real-time measurement of ECAR using a Seahorse XF Analyzer or a similar fluorescence-based plate reader assay.[10][11][12] ECAR is an indicator of the rate of glycolysis.[13]

Materials:

-

Cancer cell line

-

Seahorse XF Cell Culture Microplates or standard microplates for fluorescence assays

-

Assay medium (typically low-buffered, serum-free medium)

-

Racemic GNE-140, (R)-GNE-140, (S)-GNE-140

-

Seahorse XF Analyzer or fluorescence plate reader with appropriate filters

-

ECAR assay kit or pH-sensitive fluorescent probe

Procedure:

-

Cell Seeding: Seed cells in the appropriate microplate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the GNE-140 compounds for the desired duration.

-

Assay Preparation: On the day of the assay, replace the culture medium with the assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

-

ECAR Measurement:

-

For Seahorse XF Analyzer: Follow the manufacturer's protocol for the Glycolytic Rate Assay. This will involve sequential injections of glucose, oligomycin (an ATP synthase inhibitor to drive maximal glycolysis), and 2-deoxyglucose (a glycolysis inhibitor to establish the non-glycolytic acidification).

-

For Fluorescence-based Assays: Add the pH-sensitive probe to the wells. Measure the fluorescence at regular intervals to determine the rate of change, which corresponds to the ECAR.

-

-

Data Analysis: The Seahorse software will automatically calculate the ECAR. For fluorescence-based assays, calculate the slope of the fluorescence change over time. Normalize the data to cell number.

Data Presentation and Interpretation

To facilitate a clear comparison of the effects of the GNE-140 racemate and its enantiomers, all quantitative data should be summarized in structured tables.

Table 1: Comparative IC50 Values of GNE-140 Racemate and Enantiomers on Metabolic Parameters

| Compound | Lactate Production IC50 (µM) | Glucose Uptake IC50 (µM) | ECAR Inhibition IC50 (µM) |

| Racemic GNE-140 | |||

| (R)-GNE-140 | |||

| (S)-GNE-140 |

Interpretation: This table will provide a quantitative comparison of the potency of each compound in inhibiting key aspects of the Warburg effect. A significantly lower IC50 for (R)-GNE-140 compared to the racemate and (S)-GNE-140 would confirm its primary role in the observed anti-glycolytic activity.

Visualizing Signaling Pathways and Workflows

To visually represent the complex biological processes and experimental designs, Graphviz (DOT language) diagrams are provided below.

Diagram 1: The Warburg Effect and the Role of LDHA

Caption: The Warburg effect pathway and the inhibitory action of GNE-140 on LDHA.

Diagram 2: Experimental Workflow for Assessing Racemic Effect

Caption: Workflow for evaluating the racemic effect of GNE-140 on cancer cell metabolism.

Conclusion and Future Directions

This guide provides a robust framework for the in-depth investigation of the racemic effect of GNE-140 on the Warburg effect. By systematically comparing the racemate with its individual enantiomers, researchers can gain a deeper understanding of the structure-activity relationship and the potential for stereospecific drug development.

Future studies should extend this framework to in vivo models to assess the pharmacokinetic and pharmacodynamic properties of the GNE-140 racemate and its enantiomers.[4] Furthermore, investigating the mechanisms of acquired resistance to GNE-140, which may involve a shift towards oxidative phosphorylation, is crucial for the development of effective combination therapies.[14][15] Ultimately, a thorough understanding of the racemic effects of GNE-140 will be instrumental in optimizing its therapeutic potential as an inhibitor of cancer metabolism.

References

- The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lact

- Genentech LDH-A inhibitor targets glycolysis in tumors. (2014-04-28). BioWorld.

- Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition | Request PDF.

- Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activ

- (R)-GNE-140 | LDHA Inhibitor. MedChemExpress.

- Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition. PubMed.

- (R)-GNE-140 | LDHA Inhibitor | CAS 2003234-63-5. Selleck Chemicals.

- Synthesis and biological characterization of an orally bioavailable lactate dehydrogenase-A inhibitor against pancre

- Warburg effect (oncology). Wikipedia.

- Triple Isozyme Lactic Acid Dehydrogenase Inhibition in Fully Viable MDA-MB-231 Cells Induces Cytostatic Effects That Are Not Reversed by Exogenous Lactic Acid. PMC - NIH.

- 2.7.

- Metabolic Pathways of the Warburg Effect in Health and Disease: Perspectives of Choice, Chain or Chance. PMC.

- A computational study of the Warburg effect identifies metabolic targets inhibiting cancer migr

- Glucose Uptake-Glo Assay Technical Manual.

- GNE-140 racemate | LDHA Inhibitor. MedchemExpress.com.

- Glucose Uptake Colorimetric Assay Kit (MAK083) - Technical Bulletin. Sigma-Aldrich.

- Warburg Effect. Cell Signaling Technology.

- New Clarity on the Warburg Effect.

- Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism. PMC - NIH.

- Unmasking the Warburg Effect: Unleashing the Power of Enzyme Inhibitors for Cancer Therapy. MDPI.

- Glucose Uptake Assays. Revvity.

- Warburg Effect. Boster Biological Technology.

- Assessment of extracellular acidification using a fluorescence-based assay. BMG Labtech.

-

Pathways: Warburg Effect. .

- Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes. NIH.

Sources

- 1. Warburg effect (oncology) - Wikipedia [en.wikipedia.org]

- 2. Pathways: Warburg Effect | www.antibodies-online.com [antibodies-online.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis and biological characterization of an orally bioavailable lactate dehydrogenase-A inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Glucose Uptake-Glo Assay Technical Manual [worldwide.promega.com]

- 9. revvity.com [revvity.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bmglabtech.com [bmglabtech.com]

- 13. A computational study of the Warburg effect identifies metabolic targets inhibiting cancer migration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Target Validation of Racemic GNE-140

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Target Validation for Chemical Probes

The Challenge of Target Identification and Validation in Drug Discovery

Introducing GNE-140: A Racemic Inhibitor of Lactate Dehydrogenase A (LDHA)

GNE-140 is a potent small molecule inhibitor of Lactate Dehydrogenase A (LDHA), a key enzyme in anaerobic glycolysis.[2][3][4] LDHA catalyzes the conversion of pyruvate to lactate, a crucial step for regenerating NAD+ to sustain high rates of glycolysis, a metabolic phenotype often observed in cancer cells known as the "Warburg effect".[3] GNE-140 is a racemic mixture, composed of two enantiomers: (R)-GNE-140 and (S)-GNE-140. The (R)-enantiomer is significantly more potent in its inhibition of LDHA than the (S)-enantiomer.[5][6] This stereochemical difference provides a powerful tool for rigorous target validation.

The Principle of Using Racemic Mixtures for Target Validation: A Built-in Negative Control

Foundational Understanding: The Role of LDHA in Cellular Metabolism

The Warburg Effect and the Central Role of LDHA in Aerobic Glycolysis

Many cancer cells exhibit a metabolic shift towards aerobic glycolysis, characterized by increased glucose uptake and lactate production, even in the presence of sufficient oxygen. This phenomenon, known as the Warburg effect, is a hallmark of cancer and is thought to provide a proliferative advantage by supplying rapidly dividing cells with ATP and biosynthetic precursors.[3] LDHA is a critical enzyme in this metabolic reprogramming, as it allows for the rapid conversion of pyruvate to lactate, thereby regenerating the NAD+ required for the upstream steps of glycolysis to continue unabated.[10]

The LDHA-Catalyzed Reaction: Pyruvate to Lactate and NAD+ Regeneration

LDHA catalyzes the following reversible reaction:

Pyruvate + NADH + H+ ⇌ Lactate + NAD+

In highly glycolytic cells, the reaction is driven towards lactate production. This process is essential for maintaining a high glycolytic flux by ensuring a continuous supply of NAD+ for the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction in glycolysis.

Downstream Consequences of LDHA Inhibition: A Cascade of Metabolic Rewiring

Inhibition of LDHA by a potent inhibitor like (R)-GNE-140 is predicted to have several immediate and downstream consequences on cellular metabolism:

-

Decreased Lactate Production: The most direct effect is the reduction of lactate synthesis and secretion.

-

Altered NAD+/NADH Ratio: By blocking the primary route of NADH re-oxidation in the cytoplasm, LDHA inhibition leads to an accumulation of NADH and a decrease in the NAD+/NADH ratio.

-

Reduced Glycolytic Flux: The depletion of the NAD+ pool can lead to feedback inhibition of GAPDH, thereby slowing down the overall rate of glycolysis. This can be measured as a decrease in the extracellular acidification rate (ECAR).[11]

-

Metabolic Reprogramming: To compensate for the reduced glycolytic output, cells may upregulate alternative energy-producing pathways, most notably mitochondrial oxidative phosphorylation (OXPHOS).[12][13] This metabolic plasticity can be a mechanism of both innate and acquired resistance to LDHA inhibitors.[14]

Graphviz Diagram: The Glycolytic Pathway and the Impact of GNE-140 Inhibition

Caption: Impact of GNE-140 on the glycolytic pathway.

Experimental Strategy for GNE-140 Target Validation: A Multi-pronged Approach

Overview of the Validation Workflow

A robust target validation strategy for GNE-140 relies on a multi-tiered approach that provides converging lines of evidence. This guide outlines a workflow that progresses from demonstrating direct physical interaction between GNE-140 and LDHA in a cellular environment to confirming the downstream functional consequences of this interaction on cellular metabolism.

The Power of Stereoisomers: (R)-GNE-140 (Active) vs. (S)-GNE-140 (Inactive Control)

As previously mentioned, the differential activity of the (R) and (S) enantiomers of GNE-140 is a key element of our validation strategy.[15][16] In each of the following experimental protocols, (R)-GNE-140 is expected to elicit a dose-dependent effect, while (S)-GNE-140 should be significantly less active or inactive.[5][6] This comparison is critical for attributing the observed effects to the specific inhibition of LDHA.

Graphviz Diagram: GNE-140 Target Validation Workflow

Caption: Workflow for the target validation of GNE-140.

Step-by-Step Protocols for In-Cell Target Engagement

Principle of the Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in a cellular context.[14][17][18] The principle is based on the ligand-induced thermal stabilization of a target protein.[19][20] When a small molecule binds to its protein target, it generally increases the protein's resistance to heat-induced denaturation. In a CETSA experiment, cells are treated with the compound of interest, heated to a specific temperature, and then lysed. The amount of soluble, non-denatured target protein remaining is then quantified, typically by Western blotting. An increase in the amount of soluble protein at a given temperature in the presence of the compound is indicative of direct target engagement.[20][21]

Detailed Protocol: CETSA for GNE-140 Target Engagement with LDHA

This protocol is designed to be performed in a human cancer cell line known to express high levels of LDHA (e.g., MIA PaCa-2 pancreatic cancer cells).

-

MIA PaCa-2 cells (or other suitable cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

(R)-GNE-140 and (S)-GNE-140 (stock solutions in DMSO)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Protease inhibitor cocktail

-

Lysis buffer (e.g., RIPA buffer)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Western blot transfer system and membranes

-

Primary antibody against LDHA

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

PCR tubes or 96-well PCR plates

-

Thermocycler

-

Cell Culture and Treatment:

-

Plate MIA PaCa-2 cells and grow to 80-90% confluency.

-

Treat cells with (R)-GNE-140, (S)-GNE-140 (e.g., at 1 µM and 10 µM), or DMSO vehicle control for 2 hours at 37°C.

-

-

Cell Harvesting and Heating:

-

Harvest cells by scraping and wash with PBS.

-

Resuspend cells in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling to 4°C. Include a non-heated control (4°C).

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Carefully collect the supernatant (soluble protein fraction).

-

Determine the protein concentration of the soluble fraction using a BCA assay.

-

-

Western Blot Analysis:

-

Normalize the protein concentration of all samples.

-

Prepare samples for SDS-PAGE and load equal amounts of protein per lane.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against LDHA, followed by an HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the bands.

-

-

Quantify the band intensities for LDHA at each temperature for each treatment condition.

-

Plot the percentage of soluble LDHA relative to the non-heated control as a function of temperature for each treatment.

-

A positive result for target engagement is a rightward shift in the melting curve for (R)-GNE-140-treated cells compared to the DMSO control, indicating that LDHA is stabilized at higher temperatures.

-

The (S)-GNE-140-treated cells should show a melting curve similar to the DMSO control, demonstrating the stereospecificity of the interaction.

Table: Expected CETSA Shift for (R)- and (S)-GNE-140

| Compound | Concentration | Expected Melting Temperature (Tm) Shift | Interpretation |

| (R)-GNE-140 | 1-10 µM | Significant rightward shift (increased Tm) | Direct target engagement and stabilization of LDHA |

| (S)-GNE-140 | 1-10 µM | Minimal to no shift | Lack of significant target engagement; confirms stereospecificity |

| DMSO | Vehicle | Baseline melting curve | Negative control |

Confirmation of Downstream Functional Effects: Measuring the Metabolic Impact

Rationale: Connecting Target Engagement to Cellular Function

While CETSA provides strong evidence of direct binding, it is crucial to demonstrate that this engagement translates into a functional consequence within the cell. The following assays are designed to measure the predicted downstream metabolic effects of LDHA inhibition.

Protocol 1: Quantification of Extracellular Lactate Production

This assay measures the concentration of lactate secreted by cells into the culture medium. A decrease in lactate production is a direct indicator of LDHA inhibition. Commercially available lactate assay kits typically use an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the amount of lactate present.[22][23][24][25]

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment.

-

Allow cells to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of (R)-GNE-140, (S)-GNE-140, or DMSO.

-

-

Sample Collection:

-

After a defined incubation period (e.g., 24 hours), collect a small aliquot of the culture medium from each well.

-

-

Lactate Measurement:

-

Perform the lactate assay on the collected medium according to the manufacturer's instructions of a commercial kit (e.g., from Sigma-Aldrich, Cayman Chemical).

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Normalization:

-

After collecting the medium, perform a cell viability assay (e.g., using CellTiter-Glo®) on the remaining cells in the plate to normalize the lactate production to the number of viable cells.

-

-

Calculate the lactate concentration for each treatment condition and normalize to cell viability.

-

(R)-GNE-140 should cause a dose-dependent decrease in lactate production.

-

(S)-GNE-140 should have a much weaker effect or no effect on lactate production at the same concentrations.

Protocol 2: Measurement of Cellular NAD+/NADH Ratio

LDHA inhibition is expected to decrease the regeneration of NAD+ from NADH, leading to a decrease in the cellular NAD+/NADH ratio. This ratio can be measured using commercially available kits that employ a lactate dehydrogenase cycling reaction to produce a signal proportional to the amount of NAD+ and NADH in the sample.[26][27][28][29]

-

Cell Culture and Treatment:

-

Culture and treat cells with (R)-GNE-140, (S)-GNE-140, or DMSO as described for the lactate assay.

-

-

Cell Lysis and Extraction:

-

Harvest the cells and perform differential extraction of NAD+ and NADH according to the kit manufacturer's protocol. This typically involves acidic extraction for NAD+ and alkaline extraction for NADH to selectively degrade the other form.

-

-

NAD+/NADH Measurement:

-

Perform the enzymatic cycling reaction and measure the resulting colorimetric or fluorometric signal.

-

-

Calculate the concentrations of NAD+ and NADH and determine the NAD+/NADH ratio for each treatment.

-

(R)-GNE-140 should lead to a dose-dependent decrease in the NAD+/NADH ratio.

-

(S)-GNE-140 should not significantly alter the NAD+/NADH ratio.

Protocol 3: Real-time Monitoring of Glycolysis using Extracellular Acidification Rate (ECAR)

The Seahorse XF Analyzer measures the rate of extracellular acidification (ECAR), which is largely attributed to the production and extrusion of lactate from cells, and thus serves as a proxy for the rate of glycolysis.[11][30][31][32][33]

-

Cell Seeding and Preparation:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

The day before the assay, hydrate the sensor cartridge.

-

On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glutamine and allow the cells to equilibrate.

-

-

Assay Execution:

-

Place the cell plate in the Seahorse XF Analyzer and measure the basal ECAR.

-

Inject (R)-GNE-140, (S)-GNE-140, or DMSO and monitor the change in ECAR over time.

-

Optionally, perform a glycolysis stress test by sequential injections of glucose, oligomycin (an ATP synthase inhibitor to force maximal glycolysis), and 2-deoxyglucose (a glucose analog that inhibits glycolysis).

-

-

The Seahorse software will calculate ECAR values over time.

-

(R)-GNE-140 is expected to cause a rapid and dose-dependent decrease in basal ECAR.

-

(S)-GNE-140 should have a minimal effect on ECAR.

-

In a glycolysis stress test, (R)-GNE-140 should blunt the ECAR response to glucose and oligomycin.

Table: Summary of Expected Metabolic Assay Results

| Assay | Metric | Expected Result with (R)-GNE-140 | Expected Result with (S)-GNE-140 |

| Lactate Production | Extracellular Lactate | Dose-dependent decrease | Minimal to no change |

| NAD+/NADH Ratio | NAD+/NADH Ratio | Dose-dependent decrease | Minimal to no change |

| ECAR | Extracellular Acidification Rate | Dose-dependent decrease | Minimal to no change |

Investigating Metabolic Reprogramming as an Off-Target or Resistance Mechanism

The Concept of Metabolic Plasticity

Cancer cells can exhibit remarkable metabolic plasticity, allowing them to adapt to therapeutic interventions.[14] A common mechanism of resistance to inhibitors of glycolysis is a compensatory shift to oxidative phosphorylation (OXPHOS) to maintain ATP production.[12] Assessing this shift is important for understanding the cellular response to GNE-140 and for identifying potential combination therapies.

Protocol: Assessing Changes in Oxidative Phosphorylation (OXPHOS)

The Seahorse XF Analyzer can also measure the oxygen consumption rate (OCR), which is a direct indicator of mitochondrial respiration and OXPHOS.[30] An increase in OCR following treatment with GNE-140 would suggest a metabolic shift towards OXPHOS.

-

Cell Culture and Treatment:

-

Prepare and treat cells in a Seahorse XF plate as described for the ECAR assay. Both short-term (acute) and long-term (e.g., 24-48 hours) treatment with GNE-140 can be investigated.

-

-

Assay Execution:

-

Measure basal OCR.

-

Perform a mitochondrial stress test by sequential injections of oligomycin, FCCP (a protonophore that uncouples oxygen consumption from ATP production, revealing maximal respiration), and a mixture of rotenone and antimycin A (complex I and III inhibitors, respectively, to shut down mitochondrial respiration).

-

-

Calculate basal OCR, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

An increase in basal and maximal OCR in response to (R)-GNE-140 treatment would indicate a compensatory upregulation of OXPHOS.

-

(S)-GNE-140 should not induce a significant change in OCR.

Graphviz Diagram: Metabolic Reprogramming in Response to LDHA Inhibition

Sources

- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidating the kinetic and thermodynamic insight into regulation of glycolysis by lactate dehydrogenase and its impact on tricarboxylic acid cycle and oxidative phosphorylation in cancer cells | bioRxiv [biorxiv.org]

- 3. Target Engagement Assays [discoverx.com]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. fda.gov [fda.gov]

- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 9. Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | LDHA: The Obstacle to T cell responses against tumor [frontiersin.org]

- 11. agilent.com [agilent.com]

- 12. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Combined inhibition of pyruvate dehydrogenase kinase 1 and lactate dehydrogenase a induces metabolic and signaling reprogramming and enhances lung adenocarcinoma cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. LDHA Suppression Altering Metabolism Inhibits Tumor Progress by an Organic Arsenical - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oncology Reports [spandidos-publications.com]

- 17. m.youtube.com [m.youtube.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. tandfonline.com [tandfonline.com]

- 21. news-medical.net [news-medical.net]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. cellbiolabs.com [cellbiolabs.com]

- 24. Colorimetric determination of L-lactate in supernatant of cells using LDH activity [protocols.io]

- 25. tipbiosystems.com [tipbiosystems.com]

- 26. NAD/NADH-Glo™ Assay Protocol [promega.sg]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. cellbiolabs.com [cellbiolabs.com]

- 29. sciencellonline.com [sciencellonline.com]

- 30. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 31. bio-protocol.org [bio-protocol.org]

- 32. agilent.com [agilent.com]

- 33. lab.research.sickkids.ca [lab.research.sickkids.ca]

Introduction: Targeting the Warburg Effect with GNE-140

An In-Depth Technical Guide to the Preclinical Studies of Racemic GNE-140

For nearly a century, the observation by Otto Warburg that cancer cells exhibit a profound shift in metabolism—favoring aerobic glycolysis over the more efficient oxidative phosphorylation for energy production—has remained a cornerstone of oncology research. This phenomenon, known as the "Warburg Effect," results in high rates of glucose uptake and lactate production, even in the presence of ample oxygen. Lactate dehydrogenase A (LDHA), the enzyme responsible for the conversion of pyruvate to lactate, is a critical node in this reprogrammed metabolic pathway and has thus emerged as a compelling therapeutic target.